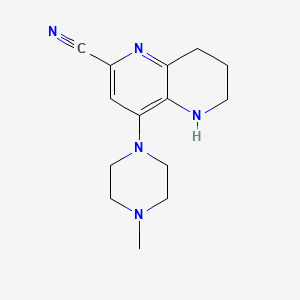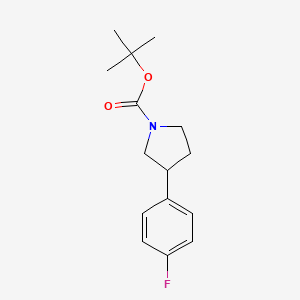
2-(2,6-Difluorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluorophenyl)-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in the field of organic chemistry. This compound features a quinolinone core substituted with a 2,6-difluorophenyl group, making it a valuable scaffold for various chemical and biological applications. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a promising candidate for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and a suitable quinoline derivative.
Condensation Reaction: The 2,6-difluoroaniline undergoes a condensation reaction with the quinoline derivative in the presence of a catalyst, such as a Lewis acid, to form the desired quinolinone core.
Cyclization: The intermediate product undergoes cyclization under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluorophenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinoline derivatives with altered electronic properties.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluorophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential as a drug candidate is being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorophenylacetic acid: Another fluorine-containing compound with different applications in organic synthesis.
2,6-Difluorophenyl isocyanate: Used in the production of polymers and other industrial materials.
Uniqueness
2-(2,6-Difluorophenyl)-2,3-dihydroquinolin-4(1H)-one stands out due to its unique quinolinone core and the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H11F2NO |
|---|---|
Molekulargewicht |
259.25 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11F2NO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2 |
InChI-Schlüssel |
KTSDILGELLLHKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)

![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)

